molecular formula C13H11BrO2S B1589103 2-Bromobenzyl Phenyl Sulfone CAS No. 92022-50-9

2-Bromobenzyl Phenyl Sulfone

Cat. No. B1589103
CAS RN: 92022-50-9
M. Wt: 311.2 g/mol
InChI Key: CQNGEPLMWCLSBR-UHFFFAOYSA-N
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Description

2-Bromobenzyl Phenyl Sulfone (2-BBPS) is a sulfone compound with a benzyl bromide group and a phenyl group. It is also known as 1-(Benzenesulfonylmethyl)-2-bromobenzene or 1-Bromo-2-(phenylsulfonylmethyl)benzene . It is used for laboratory research purposes .


Molecular Structure Analysis

The molecular formula of 2-Bromobenzyl Phenyl Sulfone is C13H11BrO2S . Its molecular weight is 311.19 .


Chemical Reactions Analysis

2-BBPS is known for its antimicrobial, anti-inflammatory, and antitumor properties. Sulfones, including 2-BBPS, have been extensively exploited in organic synthesis . They can participate in Pd-catalysed Suzuki–Miyaura type reactions . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .


Physical And Chemical Properties Analysis

2-BBPS is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . . The melting point ranges from 94.0 to 98.0 °C .

Scientific Research Applications

2-Bromobenzyl Phenyl Sulfone is a type of sulfone, a group of organic compounds containing a sulfonyl functional group . Sulfones are versatile synthetic intermediates in organic chemistry . Molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .

Application

The exceptional versatility of sulfones, including 2-Bromobenzyl Phenyl Sulfone, has been extensively exploited in organic synthesis . This compound can participate in metal- and photocatalytic approaches for C–S bond functionalization of sulfones .

Method of Application

The method involves the use of catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Results or Outcomes

The development of these strategies has opened a new area of research with burgeoning activity in recent years . This chemistry has potential applications for the synthesis of natural products .

Safety And Hazards

2-BBPS should be handled with care. It should be used only in a well-ventilated area . Direct contact with skin, eyes, and clothing should be avoided . Ingestion and inhalation should also be avoided . It is recommended to wear suitable protective equipment while handling this compound .

properties

IUPAC Name

1-(benzenesulfonylmethyl)-2-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNGEPLMWCLSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462792
Record name 2-Bromobenzyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzyl Phenyl Sulfone

CAS RN

92022-50-9
Record name 2-Bromobenzyl Phenyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Orita, K Miyamoto, M Nakashima… - Advanced Synthesis & …, 2004 - Wiley Online Library
… To a THF solution (5 mL) of 2-bromobenzyl phenyl sulfone 2a (372 mg, 1.2 mmol) was added a hexane solution of BuLi (1.60 M, 0.75 mL, 1.2 mmol) at À788C, and the mixture was …
Number of citations: 37 onlinelibrary.wiley.com
J Otera - Pure and applied chemistry, 2006 - degruyter.com
… with 3a (representative): To a THF solution (5 mL) of 2-bromobenzyl phenyl sulfone 2a (372 mg, 1.2 mmol) was added a hexane solution of BuLi (1.60 M, 0.75 mL, 1.2 mmol) at –78 C, …
Number of citations: 14 www.degruyter.com

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